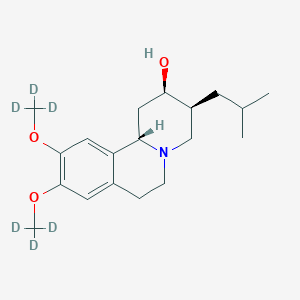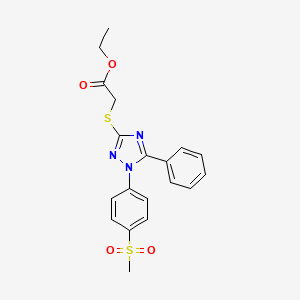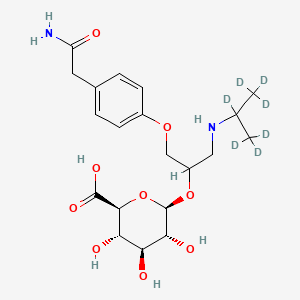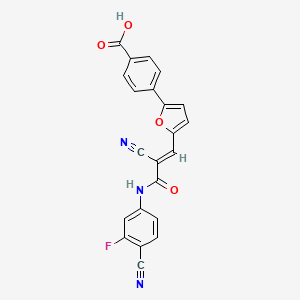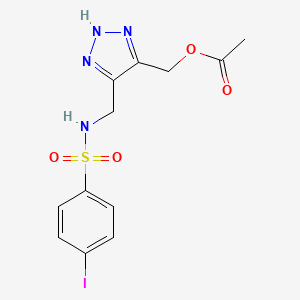
Vim-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vim-2-IN-1 is a compound known for its antibacterial properties, specifically as an inhibitor of beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. This compound targets metallo-beta-lactamases, including Verona integron-encoded metallo-beta-lactamase (VIM-2), German imipenemase-1 (GIM-1), and New Delhi metallo-beta-lactamase (NDM-1), making it a valuable compound in combating antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vim-2-IN-1 involves the preparation of a triazole-based inhibitor. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of functional groups: Various functional groups are introduced to enhance the inhibitory activity against beta-lactamases.
Purification: The compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the cycloaddition reaction and subsequent functionalization steps.
Purification and crystallization: The product is purified and crystallized to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product
Chemical Reactions Analysis
Types of Reactions
Vim-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against beta-lactamases .
Scientific Research Applications
Vim-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of metallo-beta-lactamases.
Biology: Investigated for its potential to combat bacterial infections by inhibiting beta-lactamase enzymes.
Medicine: Explored as a potential therapeutic agent to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Vim-2-IN-1 exerts its effects by binding to the active site of metallo-beta-lactamases, thereby inhibiting their activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of beta-lactam antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
NDM-1 inhibitors: Compounds that inhibit New Delhi metallo-beta-lactamase-1.
GIM-1 inhibitors: Compounds that inhibit German imipenemase-1.
IMP-type inhibitors: Compounds that inhibit IMP-type metallo-beta-lactamases
Uniqueness
Vim-2-IN-1 is unique due to its moderate inhibitory activity against multiple metallo-beta-lactamases, including VIM-2, GIM-1, and NDM-1. This broad-spectrum activity makes it a valuable compound in the fight against antibiotic resistance .
Properties
Molecular Formula |
C12H13IN4O4S |
|---|---|
Molecular Weight |
436.23 g/mol |
IUPAC Name |
[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |
InChI Key |
XYPUWRGAZUOXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


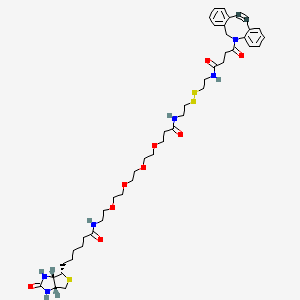
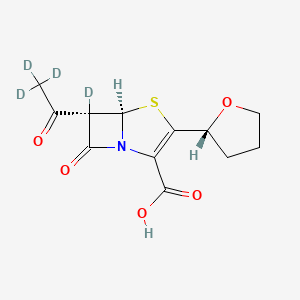
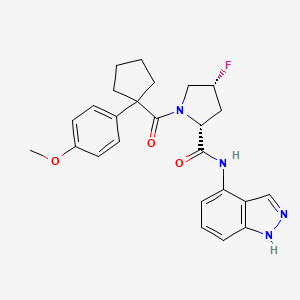
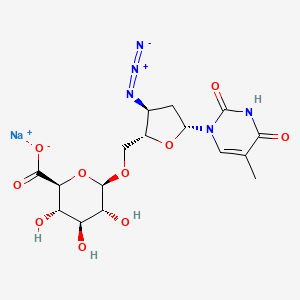
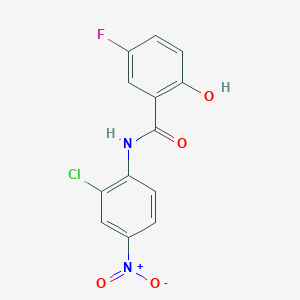
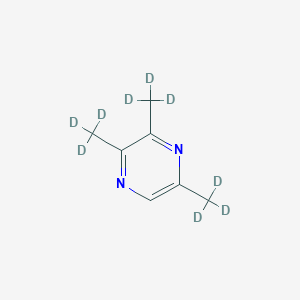
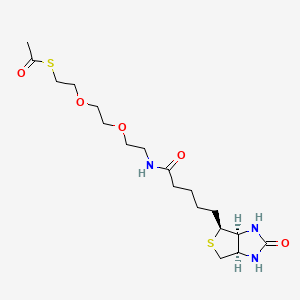
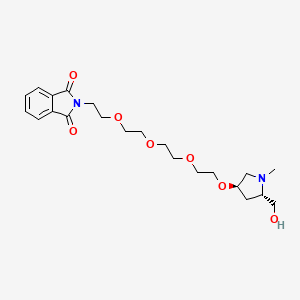
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
